molecular formula C20H27N5O2S B2961281 1'-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 1251602-47-7

1'-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide

Cat. No. B2961281
CAS RN: 1251602-47-7
M. Wt: 401.53
InChI Key: LNWTUDXTRJIPSZ-UHFFFAOYSA-N
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Description

The molecule “1’-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4’-bipiperidine]-4’-carboxamide” is a complex organic compound. It contains several functional groups including a pyrrole ring, a thiazole ring, a bipiperidine moiety, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and thiazole rings, the introduction of the methyl group, and the coupling of these rings with the bipiperidine moiety. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the pyrrole and thiazole rings suggests that the molecule may have aromatic properties. The bipiperidine moiety could introduce steric hindrance, affecting the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrrole and thiazole rings might participate in electrophilic aromatic substitution reactions. The carboxamide group could be involved in nucleophilic acyl substitution reactions .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

properties

IUPAC Name

1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S/c1-15-16(28-19(22-15)24-9-5-6-10-24)17(26)23-13-7-20(8-14-23,18(21)27)25-11-3-2-4-12-25/h5-6,9-10H,2-4,7-8,11-14H2,1H3,(H2,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWTUDXTRJIPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)(C(=O)N)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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